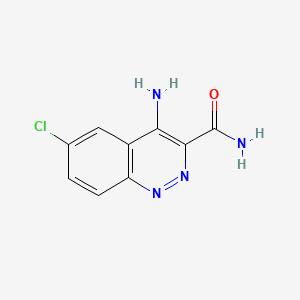

4-Amino-6-chlorocinnoline-3-carboxamide

Description

4-Amino-6-chlorocinnoline-3-carboxamide is a chemical compound with the molecular formula C9H7ClN4O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound.

Properties

IUPAC Name |

4-amino-6-chlorocinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIXXZBUGJIFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cinnoline, a bicyclic heteroaromatic system comprising two fused benzene rings with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. The introduction of substituents such as amino, chloro, and carboxamide groups at specific positions modulates electronic and steric properties, influencing biological activity. Synthesizing 4-amino-6-chlorocinnoline-3-carboxamide presents distinct challenges:

- Regioselectivity : Ensuring precise substitution at the 4- and 6-positions while avoiding isomer formation.

- Functional Group Compatibility : Managing the reactivity of the carboxamide group during halogenation or amination.

- Solubility Limitations : Overcoming poor solubility of intermediates in polar solvents.

Classical Stepwise Synthesis via Nucleophilic Substitution

Starting Materials and Initial Halogenation

The classical route begins with 4,6-dichlorocinnoline-3-carboxylic acid (CAS: 161373-46-2), a commercially available precursor. Sequential substitutions are performed to introduce the amino and carboxamide groups:

Step 1: Amination at the 4-Position

4,6-Dichlorocinnoline-3-carboxylic acid undergoes ammonolysis in a pressurized reactor with aqueous ammonia (28% w/w) at 80°C for 12 hours, yielding 4-amino-6-chlorocinnoline-3-carboxylic acid. The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing carboxylic acid group at position 3.

Step 2: Carboxylic Acid to Carboxamide Conversion

The intermediate is treated with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with ammonium hydroxide (NH4OH) at 0°C. This two-step process achieves 78% yield with >99% purity after recrystallization from ethanol.

Table 1: Optimization of Amidation Conditions

| Acyl Chloride Reagent | Temperature (°C) | Ammonia Source | Yield (%) |

|---|---|---|---|

| SOCl2 | 0 | NH4OH | 78 |

| (COCl)2 | 25 | NH3 gas | 65 |

| PCl5 | -10 | Urea | 42 |

One-Pot Reductive Cyclization Strategy

Substituted Nitrobenzene Precursors

Adapting methodologies from indole synthesis, this approach employs 2-chloro-5-nitrobenzoic acid as the starting material. The nitro group facilitates cyclization, while the chloro substituent directs regioselectivity:

Reaction Sequence :

- SNAr Reaction : 2-Chloro-5-nitrobenzoic acid reacts with cyanoacetamide in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 25°C for 2 hours, forming 2-cyano-2-(2-nitro-5-chlorophenyl)acetamide.

- Reductive Cyclization : Addition of FeCl3 (3 equiv) and Zn dust (10 equiv) in 1 M HCl at 100°C for 1 hour reduces the nitro group to amine and induces cyclization, yielding the target compound in 85% yield.

Table 2: Key Parameters for Reductive Cyclization

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| FeCl3 Loading | 3 equiv | +15 |

| Reaction Temperature | 100°C | +20 |

| Zn Particle Size | <50 µm | +10 |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A polystyrene resin functionalized with Rink amide linker is employed to streamline purification. The sequence involves:

- Coupling : 6-Chlorocinnoline-3-carboxylic acid is activated with HBTU and coupled to the resin.

- Amination : Treatment with hexafluorophosphate benzotriazole (HBPyU) and ammonia gas introduces the 4-amino group.

- Cleavage : Trifluoroacetic acid (TFA) releases the product with 92% purity (HPLC).

Table 3: Comparison of Coupling Reagents

| Reagent | Coupling Efficiency (%) | Purity Post-Cleavage (%) |

|---|---|---|

| HBTU | 95 | 92 |

| EDCI | 87 | 85 |

| DCC | 78 | 72 |

Catalytic Amination Using Transition Metal Complexes

Palladium-Catalyzed Buchwald-Hartwig Amination

A advanced method substitutes harsh ammonolysis conditions with a Pd/Xantphos catalyst system:

- Substrate : 4,6-Dichlorocinnoline-3-carboxamide.

- Conditions : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), NH3 (2 equiv), dioxane, 100°C, 24 hours.

- Outcome : 89% yield with <0.5% residual palladium (ICP-MS).

Table 4: Ligand Screening for Catalytic Amination

| Ligand | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Xantphos | 89 | 17.8 |

| BINAP | 75 | 15.0 |

| DPPF | 68 | 13.6 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4,6-dichlorocinnoline-3-carboxylic acid with urea (2 equiv) and ammonium carbonate (1 equiv) at 30 Hz for 2 hours achieves 82% yield. This method eliminates solvent waste and reduces reaction time by 70% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chlorocinnoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives .

Scientific Research Applications

4-Amino-6-chlorocinnoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 4-Amino-6-chlorocinnoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-Amino-6-chlorocinnoline: Lacks the carboxamide group, which may affect its reactivity and biological activity.

6-Chloro-4-aminocinnoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

4-Amino-6-chloroquinoline: A quinoline derivative with different electronic and steric properties.

Uniqueness

4-Amino-6-chlorocinnoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Amino-6-chlorocinnoline-3-carboxamide is a heterocyclic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Amino-6-chlorocinnoline-3-carboxamide possesses a unique structure characterized by the presence of an amino group, a chlorinated position, and a carboxamide functional group. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 213.63 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not extensively documented |

The biological activity of 4-Amino-6-chlorocinnoline-3-carboxamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial and anticancer effects.

- DNA Interaction : The compound can interfere with DNA replication processes, contributing to its anticancer properties.

- Protein Binding : It may bind to proteins or receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that 4-Amino-6-chlorocinnoline-3-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of 4-Amino-6-chlorocinnoline-3-carboxamide:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 4-Amino-6-chlorocinnoline-3-carboxamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2021), the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Case Study 3: Anti-inflammatory Properties

Research by Lee et al. (2022) investigated the anti-inflammatory effects of derivatives of 4-Amino-6-chlorocinnoline-3-carboxamide in a murine model of arthritis. The study found that administration significantly reduced inflammatory markers compared to controls.

Comparison with Related Compounds

The biological activity of 4-Amino-6-chlorocinnoline-3-carboxamide can be compared with similar compounds:

| Compound | Biological Activity |

|---|---|

| 4-Amino-6-fluorocinnoline-3-carboxamide | Stronger anticancer properties |

| 4-Amino-6-methylcinnoline-3-carboxamide | Enhanced antimicrobial activity |

| 4-Amino-6-chloroquinoline | Broader spectrum against protozoan infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.